

# A Clinical Trial Review of the Galapagos/AbbVie Cystic Fibrosis Portfolio

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG-3221 |           |
| Cat. No.:            | B15569944 | Get Quote |

An Objective Comparison of Novel CFTR Modulators Against Approved Therapies

For Researchers, Scientists, and Drug Development Professionals

The collaboration between Galapagos and AbbVie in the realm of cystic fibrosis (CF) aimed to develop a novel triple-combination therapy to address the underlying cause of the disease in a broad patient population. This ambition led to the clinical investigation of several compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a comprehensive review of the clinical trial data for the key assets within the Galapagos/AbbVie CF portfolio, presenting a direct comparison with established treatments from Vertex Pharmaceuticals, namely Orkambi® (lumacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor).

## **Executive Summary**

The Galapagos/AbbVie CF portfolio included a range of CFTR modulators, such as the C1 corrector GLPG2222, the C2 corrector GLPG2737, and the potentiator GLPG2451. These were evaluated in various combinations in clinical trials including ALBATROSS, FLAMINGO, PELICAN, and FALCON. While early-phase studies demonstrated on-target activity with improvements in sweat chloride concentration, the portfolio ultimately faced challenges in demonstrating efficacy, particularly in lung function, comparable to Vertex's dominant therapies. This review synthesizes the available clinical trial data to provide a clear, data-driven comparison of these investigational therapies.



**Comparative Clinical Trial Data** 

The following tables summarize the key efficacy and safety data from the clinical trials of the Galapagos/AbbVie CF portfolio and the pivotal trials for Vertex's Orkambi® and Trikafta®.

Table 1: Change in Sweat Chloride Concentration (mmol/L) from Baseline



| Trial<br>Name               | Investigat<br>ional<br>Drug(s)        | Patient<br>Populatio<br>n       | Treatmen<br>t Arm       | N   | Mean<br>Change<br>from<br>Baseline<br>(mmol/L) | Placebol Active Comparat or Change (mmol/L) |
|-----------------------------|---------------------------------------|---------------------------------|-------------------------|-----|------------------------------------------------|---------------------------------------------|
| ALBATRO<br>SS               | GLPG2222<br>(on top of<br>Kalydeco)   | F508del/G<br>ating<br>Mutation  | 150mg                   | 15  | Dose-<br>dependent<br>decrease                 | -                                           |
| 300mg                       | 14                                    | -6[1][2]                        | -                       |     |                                                |                                             |
| FLAMING<br>O                | GLPG2222                              | F508del<br>Homozygo<br>us       | 200mg                   | -   | -17.6[3]                                       | -                                           |
| PELICAN                     | GLPG2737<br>(on top of<br>Orkambi)    | F508del<br>Homozygo<br>us       | 75mg bid                | 14  | -19.6[4]                                       | -                                           |
| FALCON<br>(Part 1)          | GLPG2451<br>+<br>GLPG2222             | F508del<br>Homozygo<br>us       | Dual<br>Combinatio<br>n | 10  | ~ -25[5]                                       | N/A                                         |
| Vertex TRAFFIC & TRANSPO RT | Orkambi<br>(lumacaftor<br>/ivacaftor) | F508del<br>Homozygo<br>us       | 400mg/250<br>mg q12h    | 369 | -                                              | -                                           |
| Vertex<br>Phase 3<br>(F/MF) | Trikafta                              | F508del/Mi<br>nimal<br>Function | Elexa/Teza<br>/Iva      | 200 | -41.8                                          | -                                           |
| Vertex<br>Phase 3<br>(F/F)  | Trikafta                              | F508del<br>Homozygo<br>us       | Elexa/Teza<br>/Iva      | 55  | -45.1                                          | -                                           |



Table 2: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) from Baseline

| Trial<br>Name               | Investigat<br>ional<br>Drug(s)        | Patient<br>Populatio<br>n       | Treatmen<br>t Arm       | N   | Mean Absolute Change from Baseline (%) | Placebo/<br>Active<br>Comparat<br>or<br>Change<br>(%) |
|-----------------------------|---------------------------------------|---------------------------------|-------------------------|-----|----------------------------------------|-------------------------------------------------------|
| ALBATRO<br>SS               | GLPG2222<br>(on top of<br>Kalydeco)   | F508del/G<br>ating<br>Mutation  | 300mg                   | 14  | +2.2[1][2]                             | -                                                     |
| FLAMING<br>O                | GLPG2222                              | F508del<br>Homozygo<br>us       | All doses               | 48  | No<br>significant<br>effect[3]         | -                                                     |
| PELICAN                     | GLPG2737<br>(on top of<br>Orkambi)    | F508del<br>Homozygo<br>us       | 75mg bid                | 14  | +3.4[4]                                | -                                                     |
| FALCON<br>(Part 1)          | GLPG2451<br>+<br>GLPG2222             | F508del<br>Homozygo<br>us       | Dual<br>Combinatio<br>n | 10  | ~ +3[5]                                | N/A                                                   |
| Vertex TRAFFIC & TRANSPO RT | Orkambi<br>(lumacaftor<br>/ivacaftor) | F508del<br>Homozygo<br>us       | 400mg/250<br>mg q12h    | 369 | 2.6 - 4.0                              | -                                                     |
| Vertex<br>Phase 3<br>(F/MF) | Trikafta                              | F508del/Mi<br>nimal<br>Function | Elexa/Teza<br>/Iva      | 200 | +13.8                                  | -                                                     |
| Vertex<br>Phase 3<br>(F/F)  | Trikafta                              | F508del<br>Homozygo<br>us       | Elexa/Teza<br>/Iva      | 55  | +10.0                                  | -                                                     |



Table 3: Overview of Safety and Tolerability

| Trial Name      | Investigational Drug(s)             | Key Safety Findings                                                                                                                                                                        |
|-----------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ALBATROSS       | GLPG2222                            | Generally well-tolerated;<br>treatment-emergent adverse<br>events were predominantly<br>mild to moderate. No serious<br>adverse events or<br>discontinuations due to<br>adverse events.[6] |
| FLAMINGO        | GLPG2222                            | Generally well-tolerated; most treatment-related adverse events were mild to moderate.  No deaths or discontinuations due to adverse events.[3][6]                                         |
| PELICAN         | GLPG2737                            | Generally well-tolerated; all adverse events were mild to moderate with no apparent difference compared to placebo. No deaths, serious adverse events, or premature discontinuations.[1]   |
| FALCON (Part 1) | GLPG2451 + GLPG2222 +/-<br>GLPG2737 | Dual and triple combinations were generally well-tolerated. All adverse events were mild to moderate; no deaths or serious adverse events. One patient discontinued due to rash.[5]        |

# **Experimental Protocols**

Key Methodologies Employed in the Clinical Trials

## Validation & Comparative





The clinical trials for the Galapagos/AbbVie CF portfolio, as well as those for the competitor products, utilized standardized and validated methods for assessing efficacy and safety.

Sweat Chloride Measurement: The primary biomarker for CFTR function, sweat chloride concentration, was measured using quantitative pilocarpine iontophoresis. This method involves the electrical stimulation of a small area of skin to induce sweating, followed by the collection and analysis of the sweat. The Gibson-Cooke method or the Macroduct® Sweat Collection System are standard procedures. The analysis of chloride concentration is typically performed by coulometric titration.

Pulmonary Function Testing: Lung function was primarily assessed by spirometry, measuring the Forced Expiratory Volume in 1 second (FEV1). The results are expressed as a percentage of the predicted normal value for an individual of the same age, sex, and height (ppFEV1). Spirometry was conducted according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines to ensure accuracy and reproducibility.

Patient Population: The trials predominantly enrolled patients with at least one F508del mutation, the most common CF-causing mutation. Specific trials targeted either homozygous F508del patients or heterozygous patients with a second mutation, such as a gating or minimal function mutation.

## Signaling Pathways and Experimental Workflows

Mechanism of Action of CFTR Modulators

Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes. The F508del mutation, the most common, results in a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface. CFTR modulators aim to correct this defect.

- Correctors (C1 and C2): These molecules, such as GLPG2222 (C1) and GLPG2737 (C2), are designed to bind to the misfolded CFTR protein and facilitate its proper folding and trafficking to the cell surface.
- Potentiators: These molecules, like GLPG2451, work on the CFTR channels that have reached the cell surface to increase their opening probability, thereby enhancing chloride ion flow.



The ultimate goal of the Galapagos/AbbVie portfolio was a triple combination therapy that would first correct the protein folding and trafficking and then potentiate the function of the corrected channels at the cell surface.



#### Click to download full resolution via product page

Caption: Mechanism of action for the Galapagos/AbbVie CFTR modulators.

Experimental Workflow of a Typical Phase 2a Clinical Trial

The following diagram illustrates the general workflow of the Phase 2a clinical trials conducted for the Galapagos/AbbVie CF compounds.





Click to download full resolution via product page

Caption: Generalized workflow of the Phase 2a clinical trials.



### Conclusion

The clinical development program for the Galapagos/AbbVie cystic fibrosis portfolio represented a significant effort to bring new therapeutic options to patients. The investigational compounds demonstrated biological activity, as evidenced by consistent reductions in sweat chloride concentrations. However, the translation of this activity into substantial improvements in lung function, a key clinical endpoint, proved challenging, especially in the context of the high efficacy of existing treatments like Trikafta®. Ultimately, the collaboration was restructured, and AbbVie continued the development of certain assets before discontinuing others. This review highlights the complexities and high bar for success in the current landscape of CF drug development. The data generated from these trials, however, remain valuable to the scientific community in understanding the nuances of CFTR modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glpg.com [glpg.com]
- 2. ALBATROSS with GLPG2222 shows positive clinical results in [globenewswire.com]
- 3. CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 3 Results from Two Studies of TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) Triple Combination Treatment for Cystic Fibrosis Concurrently Published in The New England Journal of Medicine and The Lancet | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Clinical Trial Review of the Galapagos/AbbVie Cystic Fibrosis Portfolio]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569944#a-review-of-the-clinical-trial-data-for-the-galapagos-abbvie-cf-portfolio]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com